Product packaging for Ac-Glu-Glu-Val-Val-Ala-Cys-pNA(Cat. No.:)

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

Cat. No.: B13382842
M. Wt: 810.9 g/mol
InChI Key: CXUUUZFVYSBDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Synthetic Peptide Substrates in Enzymology

Enzymes are proteins that act as biological catalysts, speeding up chemical reactions in living organisms. A key aspect of studying enzymes is understanding their interactions with substrates—the molecules upon which enzymes act. Synthetic peptide substrates are artificially created chains of amino acids designed to mimic the natural substrates of specific enzymes. thermofisher.com These synthetic molecules are crucial for a variety of research applications, including:

Studying Enzyme-Substrate Interactions: They allow researchers to investigate the specific binding and catalytic mechanisms of enzymes like kinases and proteases, which are vital for cellular signaling. thermofisher.com

Enzyme Activity Assays: Synthetic substrates are used to measure the activity of specific enzymes, which is essential for biochemical research and drug discovery. chemimpex.comchemimpex.com

Drug and Vaccine Development: By mimicking natural peptides, synthetic versions can be used to design new drugs and vaccines. thermofisher.com

Epitope Mapping: They are instrumental in identifying the specific sites (epitopes) on proteins that antibodies recognize. thermofisher.com

The synthesis of these peptides is a meticulous process, often involving the stepwise addition of amino acids to a growing chain. thermofisher.com This allows for the creation of custom peptide sequences tailored to interact with specific enzymes.

Genesis and Rationale for the Design of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

The specific sequence of amino acids in this compound was not chosen at random. This peptide, also known as Ac-EEVVAC-pNA, was specifically designed as a chromogenic substrate for the continuous spectrophotometric assay of the Hepatitis C Virus (HCV) NS3 protease. hongtide.comglpbio.cnruixibiotech.com The sequence "EEVVAC" is derived from the 5A-5B cleavage junction of the HCV polyprotein, which is a natural target for the NS3 protease. hongtide.comglpbio.cnruixibiotech.com

The "Ac" at the beginning of the name represents an acetyl group, which is added to the N-terminus of the peptide. The "pNA" at the end stands for p-nitroaniline, a chromogenic reporter group. When the NS3 protease cleaves the peptide bond within the sequence, p-nitroaniline is released. This released molecule produces a color change that can be measured with a spectrophotometer, allowing researchers to quantify the enzyme's activity in real-time.

The design of this synthetic substrate, therefore, provides a reliable and efficient method for studying the HCV NS3 protease, an enzyme critical for the replication of the hepatitis C virus.

Foundational Significance in Protease Research and Therapeutic Development Initiatives

The development of specific substrates like this compound has significant implications for both fundamental protease research and the development of new drugs. chemimpex.comchemimpex.com

In Protease Research:

Enzyme Kinetics and Mechanism: This substrate allows for detailed studies of the HCV NS3 protease's kinetics and catalytic mechanism. chemimpex.com Understanding how the enzyme functions is a critical first step in finding ways to inhibit it.

Substrate Specificity: By using this and other synthetic peptides with slightly different amino acid sequences, researchers can precisely map the substrate specificity of the protease, determining which amino acids are most important for binding and cleavage. nih.govacs.org

In Therapeutic Development:

High-Throughput Screening: The chromogenic nature of the assay makes it suitable for high-throughput screening of large libraries of chemical compounds to identify potential inhibitors of the HCV NS3 protease. chemimpex.comchemimpex.com These inhibitors could form the basis of new antiviral drugs for hepatitis C.

Drug Design: Knowledge gained from how the protease interacts with this substrate can inform the rational design of more potent and specific inhibitors. chemimpex.comnih.gov The goal is to create drugs that block the protease's activity, thereby halting viral replication.

Broader Applications: While designed for the HCV NS3 protease, the principles behind the design and use of this compound are applicable to the study of other proteases involved in a wide range of diseases, including cancer and immunological disorders. chemimpex.comchemimpex.com The development of specific peptide substrates is a cornerstone of modern drug discovery and therapeutic development. nih.govmdpi.com

Compound Information Table

Compound NameAbbreviation/SynonymMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundAc-EEVVAC-pNAC34H50N8O13S810.9389868-12-6
p-nitroanilinepNAC6H6N2O2138.12100-01-6
Acetyl groupAcC2H3O43.045Not applicable
Glutamic acidGlu, EC5H9NO4147.1356-86-0 (L-isomer)
ValineVal, VC5H11NO2117.1572-18-4 (L-isomer)
AlanineAla, AC3H7NO289.0956-41-7 (L-isomer)
CysteineCys, CC3H7NO2S121.1652-90-4 (L-isomer)

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C34H50N8O13S hongtide.comguidechem.com
Molecular Weight 810.87 g/mol guidechem.com
Appearance White solid guidechem.com
Storage Conditions -20°C, protected from light, in a cool and dry place hongtide.com
Solubility Soluble in aqueous solutions chemimpex.comchemimpex.com
Purity Typically available in purities greater than 95% via HPLC hongtide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50N8O13S B13382842 Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

Properties

Molecular Formula

C34H50N8O13S

Molecular Weight

810.9 g/mol

IUPAC Name

4-acetamido-5-[[4-carboxy-1-[[3-methyl-1-[[3-methyl-1-[[1-[[1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)

InChI Key

CXUUUZFVYSBDCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

Synthesis and Structural Determinants of Ac Glu Glu Val Val Ala Cys Pna

Methodologies for Peptide Synthesis of Chromogenic Substrates

The creation of chromogenic peptide substrates like Ac-Glu-Glu-Val-Val-Ala-Cys-pNA relies on established peptide synthesis techniques. Both solid-phase and solution-phase strategies are employed, each with distinct advantages and challenges, especially concerning the incorporation of the p-nitroanilide group. acs.orgresearchgate.net

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for producing peptides. acs.org The process involves anchoring the first amino acid to a solid support, typically a resin, and then sequentially adding subsequent amino acids. acs.orgnih.gov This approach simplifies the purification process as reagents and by-products can be washed away after each step. acs.org

For chromogenic substrates ending in pNA, the synthesis presents a challenge due to the poor nucleophilicity of the amino group of p-nitroaniline, which is further diminished by the electron-withdrawing nitro group. acs.orgnih.gov To overcome this, several strategies have been developed:

Pre-attachment of pNA to the resin: One approach involves modifying the resin with a linker to which p-nitroaniline or an analogue is attached before commencing peptide synthesis. nih.gov For instance, a Wang or Rink Amide resin can be conjugated with 5-amino-2-nitrobenzoic acid (Anb), an analogue of pNA, to facilitate the synthesis. nih.gov

Use of specialized linkers: Aryl hydrazine (B178648) linkers offer an alternative route. The peptide is assembled on the hydrazine resin, and upon completion, the resin is activated by mild oxidation. This generates a reactive acyl diazene (B1210634) that can then be cleaved by p-nitroaniline. acs.orgresearchgate.net

Side-chain anchoring: Another method involves using Fmoc-protected amino acid p-nitroanilides that are attached to a resin, such as 2-chlorotrityl chloride resin, through their side-chain functional groups. acs.org

The synthesis cycle in Fmoc-based SPPS involves the following key steps:

Deprotection: Removal of the temporary Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain, typically using a piperidine (B6355638) solution. ru.nl

Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent like DCC (dicyclohexylcarbodiimide) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), to the deprotected N-terminus. nih.govru.nl

Washing: Rinsing the resin to remove excess reagents and by-products.

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the solid support, and permanent side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). researchgate.net

Solution-Phase Coupling Techniques

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly advantageous for large-scale production of shorter peptides. researchgate.netnih.gov This method involves carrying out the coupling and deprotection reactions in a homogenous solution. While it requires purification after each step, it can be more cost-effective for gram-scale synthesis as it avoids the use of large excesses of amino acids often required in SPPS. nih.gov

The synthesis of a peptide p-nitroanilide in solution phase typically involves the iterative coupling of protected amino acids. For example, the synthesis of Ac-DEVD-pNA, a substrate for caspases, has been successfully achieved using solution-phase methods. researchgate.netnih.gov The process generally starts by coupling the C-terminal amino acid (in this case, a cysteine derivative) to p-nitroaniline. Subsequent protected amino acids are then added one by one. The coupling is often mediated by reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net Following the assembly of the peptide chain, the N-terminus is acetylated.

Functional Role of the p-Nitroanilide (pNA) Chromogenic Moiety

The p-nitroanilide (pNA) group is a critical component of chromogenic substrates used in enzyme assays. acs.orgnih.gov In its intact, amide-bonded form within the peptide, the substrate is colorless. smolecule.com However, upon enzymatic cleavage of the amide bond between the C-terminal amino acid (cysteine in this case) and the pNA, free p-nitroaniline is released. ontosight.ai

Free p-nitroaniline is a chromophore that imparts a yellow color to the solution and exhibits a strong absorbance at a specific wavelength, typically between 405 and 410 nm. nih.govontosight.aiontosight.ai The rate of color development is directly proportional to the rate of enzymatic hydrolysis, allowing for the continuous and quantitative measurement of protease activity using a spectrophotometer. ontosight.ainih.gov This principle forms the basis of many kinetic assays for proteases. nih.gov

Spectrophotometric Properties of p-Nitroanilide

CompoundStateColorMaximum Absorbance (λmax)
Peptide-pNAUncleaved (Amide-linked)ColorlessN/A
p-NitroanilineCleaved (Free)Yellow~405-410 nm

Influence of N-Terminal Acetylation on Substrate Character

The acetylation of the N-terminus of the peptide, creating the Ac-Glu... sequence, is a significant modification that influences the substrate's properties. oup.com N-terminal acetylation is one of the most common protein modifications in eukaryotes and is catalyzed by N-α-acetyltransferases (NATs). oup.comnih.gov

In the context of a synthetic peptide substrate, N-terminal acetylation offers several advantages:

Increased Stability: The acetyl group protects the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the free N-terminus. lifetein.com This increased metabolic stability is crucial for ensuring that the substrate is specifically cleaved by the target protease in an assay. lifetein.com

Mimicry of Native Proteins: Many intracellular proteins are N-terminally acetylated. lifetein.comcreative-proteomics.com Therefore, an acetylated peptide substrate more closely resembles the structure of a native protein, which can be important for its recognition and binding by the target enzyme. lifetein.com

Effects of N-Terminal Acetylation on Peptide Substrates

PropertyEffect of AcetylationRationale
Enzymatic StabilityIncreasedBlocks degradation by exopeptidases/aminopeptidases. lifetein.com
Biological RelevanceEnhancedMimics the structure of many native proteins. lifetein.com
Net ChargeReducedNeutralizes the positive charge of the N-terminal amine. lifetein.comcreative-proteomics.com
Enzyme InteractionPotentially ModifiedAltered charge and hydrophobicity can influence binding to the enzyme's active site. oup.com

Substrate Specificity Profiling and Enzyme Substrate Molecular Recognition

Mapping of Protease Subsite Preferences (P1-P6' and beyond)

The peptide sequence Ac-(P5)Glu-(P4)Glu-(P3)Val-(P2)Val-(P1)Ala-Cys-pNA suggests it is a substrate for a protease with a distinct set of subsite preferences. The primary determinant of specificity for many serine proteases is the P1 residue, which binds in the S1 pocket of the enzyme. nih.gov

P1 Specificity (Alanine): The presence of Alanine (Ala), a small, aliphatic amino acid, at the P1 position strongly indicates that this substrate is designed for proteases with elastase-like specificity. Human Neutrophil Elastase (hNE) and Proteinase 3 (PR3) are classic examples of such enzymes, showing a strong preference for small aliphatic residues like Valine (Val), Alanine (Ala), and Isoleucine (Ile) at P1. nih.govnih.gov The S1 pocket of these enzymes is typically a shallow, hydrophobic cleft that accommodates these small side chains.

P2 and P3 Specificity (Valine): Both the P2 and P3 positions are occupied by Valine. Studies on hNE show a preference for Proline at the P2 position, but aliphatic residues are also tolerated. nih.gov The S2 and S3 subsites often contribute to substrate binding through hydrophobic interactions, making Valine a suitable residue for these positions.

P4 and P5 Specificity (Glutamate): The P4 and P5 positions contain Glutamate (Glu), an acidic residue. The S4 subsite of hNE is known to be large and accommodating, showing a preference for bulky and even charged residues. pnas.org Some studies have shown that hNE can tolerate Glutamic acid at the P3 position and Arginine at the P4 position, indicating that the enzyme's extended binding groove can interact favorably with charged side chains. nih.gov

The following table summarizes the hypothetical protease subsite preferences based on the structure of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA, using Human Neutrophil Elastase (hNE) as a model.

Substrate PositionAmino AcidCorresponding Enzyme SubsiteLikely Preferred Interaction
P1 Alanine (Ala)S1Hydrophobic pocket accommodating small aliphatic side chains.
P2 Valine (Val)S2Hydrophobic interactions.
P3 Valine (Val)S3Hydrophobic interactions; some tolerance for charged residues.
P4 Glutamate (Glu)S4Large, solvent-exposed pocket accommodating bulky/charged residues.
P5 Glutamate (Glu)S5Interactions with surface residues of the enzyme.

Impact of Peptide Sequence Modifications on Cleavage Efficiency

Modifications to the peptide sequence can have a profound impact on the efficiency of enzymatic cleavage, which is typically quantified by the specificity constant (kcat/Km). These changes can affect substrate binding (Km) or the catalytic rate (kcat).

P1 Modifications: The P1 residue is the most critical for recognition by elastase-like enzymes. Replacing the P1-Ala with a large aromatic residue (e.g., Phenylalanine), a basic residue (e.g., Lysine), or an acidic residue (e.g., Aspartate) would likely lead to a dramatic decrease in cleavage efficiency, as the S1 pocket is sterically and chemically unsuited for these side chains. Even a subtle change, such as substituting Ala for Glycine, can alter kinetics, though it is often still tolerated. nih.gov

P2-P4 Modifications: Changes at these positions have a more modulatory effect. For an enzyme like hNE, replacing the P2-Val with Proline might enhance cleavage, reflecting the known preference of hNE's S2 subsite. nih.gov Conversely, introducing a bulky or unfavorably charged residue at a subsite not equipped to handle it could increase the Km (weaken binding) and lower the kcat. For instance, if the S4 pocket has a hydrophobic preference, replacing P4-Glu with a non-polar residue like Norleucine could improve cleavage rates. nih.gov

The table below illustrates the expected impact of various amino acid substitutions on the cleavage efficiency of a model elastase substrate.

PositionOriginal ResidueSubstitutionExpected Impact on kcat/KmRationale
P1 AlanineLysineDrastic DecreaseS1 pocket is hydrophobic and sterically constrained; cannot accommodate a long, positively charged side chain.
P1 AlanineValineSimilar or Slight IncreaseS1 pocket has a high preference for both Ala and Val. nih.gov
P2 ValineProlineIncreaseThe S2 subsite of hNE shows a preference for Proline. nih.gov
P4 GlutamateArgininePotential IncreaseThe S4 pocket of hNE is large and can accommodate bulky, charged residues like Arg. nih.govpnas.org

Comparative Analysis with Alternative Chromogenic and Fluorogenic Substrates

The p-nitroanilide (pNA) moiety makes this compound a chromogenic substrate. Upon cleavage of the Cys-pNA amide bond, the free pNA molecule is released, which has a distinct yellow color and absorbs light strongly at approximately 405-410 nm. clinicaltrialsarena.com This provides a simple, continuous assay that can be monitored with a standard spectrophotometer. However, pNA substrates have limitations, including relatively low sensitivity. Other reporter groups, particularly fluorophores, offer significant advantages.

Fluorogenic Substrates (AMC, AFC): Substrates using 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC) are much more sensitive than pNA substrates. The intact peptide-AMC conjugate is weakly fluorescent, but upon enzymatic cleavage, the free AMC molecule exhibits strong fluorescence (excitation ~365 nm, emission ~440 nm). clinicaltrialsarena.com This allows for the detection of much lower levels of enzyme activity. However, AMC fluorescence can be pH-sensitive, and assay compounds that are themselves fluorescent can interfere with the signal. researchgate.net

FRET Substrates: Förster Resonance Energy Transfer (FRET) substrates offer even greater sensitivity and versatility. These peptides incorporate a donor fluorophore and a quencher molecule at opposite ends of the sequence. In the intact substrate, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence. When the protease cleaves the peptide, the donor and quencher are separated, leading to a significant increase in fluorescence. bachem.com FRET substrates can be designed with longer, more specific peptide sequences, better mimicking natural cleavage sites. acs.org

The following table provides a comparative analysis of these common substrate types.

FeaturepNA SubstratesAMC/AFC SubstratesFRET Substrates
Detection Method Absorbance (Colorimetric)FluorescenceFluorescence
Sensitivity Low to ModerateHighVery High
Instrumentation SpectrophotometerFluorometerFluorometer
Advantages Inexpensive, simple assayHigh signal-to-noise ratioHighly sensitive, can use longer/more specific peptide sequences, less prone to interference from colored compounds. bachem.comacs.org
Disadvantages Low sensitivity, potential interference from colored compoundsPotential interference from fluorescent compounds, pH sensitivity. researchgate.netMore expensive, complex synthesis, potential for inner filter effects. nih.gov

Structural Insights into Enzyme-Substrate Binding Pockets

Understanding the three-dimensional structure of the protease active site is crucial for explaining substrate specificity. For an elastase-like protease such as hNE, X-ray crystallography has provided detailed views of the substrate-binding pockets. rcsb.org

The S1 Pocket: The S1 subsite of hNE is a shallow, hydrophobic depression flanked by residues such as Val216 and Phe217. This architecture explains the strong preference for small P1 residues like Ala and Val. Larger residues cannot fit, and charged residues are repelled by the non-polar environment.

The S2 Pocket: The S2 subsite is more accommodating. In hNE, the binding of some inhibitors has been shown to induce conformational changes in this pocket, creating a deeper cavity that can engage in shape-complementary interactions with the P2 residue. rcsb.org This flexibility allows it to bind residues like the P2-Val in the substrate.

The S4 Pocket: The S4 pocket in many serine proteases, including hNE, is a shallow and solvent-exposed region on the enzyme surface. This allows it to interact with a wide variety of residues, including the large, charged P4-Glutamate of the substrate, likely through hydrogen bonding with water molecules or polar residues on the enzyme surface. pnas.org

The binding of the Ac-Glu-Glu-Val-Val-Ala portion of the substrate into the active site cleft positions the scissile bond (in this case, the Ala-Cys bond) precisely next to the catalytic triad (B1167595) (Ser-His-Asp) of the enzyme, allowing for efficient nucleophilic attack and hydrolysis.

Mimicry of Endogenous Peptide Sequences in Substrate Design

Synthetic substrates like this compound are frequently designed as mimetics of cleavage sites in natural, endogenous proteins. By mimicking a physiological target, these substrates can serve as valuable tools for studying the activity of a specific protease in a biological context. For example, hNE is known to degrade numerous extracellular matrix proteins, including elastin, collagen, and fibronectin, as well as proteins involved in the immune response. nih.gov

A search of the human proteome for the sequence "Glu-Glu-Val-Val-Ala-Cys" (EEVVAC) reveals its presence in specific proteins. One such protein is Cadherin-16 (UniProtKB Q9Y4Y3), a member of the cadherin superfamily of calcium-dependent cell-adhesion proteins. The presence of this sequence within a human protein suggests that this compound could have been designed to study proteases that may process Cadherin-16 or proteins with similar cleavage motifs. Cleavage of cell-adhesion molecules by proteases like hNE is a known mechanism in tissue remodeling and inflammation, making this a plausible rationale for the substrate's design.

Mechanistic Elucidation of Protease Function Through Ac Glu Glu Val Val Ala Cys Pna

Probing Catalytic Mechanisms of Proteolytic Enzymes

The primary utility of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA lies in its application as a chromogenic substrate for the continuous spectrophotometric assay of the Hepatitis C Virus (HCV) NS3 protease. The peptide's amino acid sequence, EEVVAC, is derived from the natural 5A-5B cleavage junction within the HCV polyprotein, a primary target for the NS3 protease. The C-terminal p-nitroaniline (pNA) group is the key to its function as a reporter. When the NS3 protease cleaves the peptide bond between the cysteine and the pNA, the liberated pNA molecule absorbs light at a specific wavelength (typically 405 nm), producing a measurable color change. This direct relationship between peptide cleavage and color formation allows researchers to continuously monitor the enzymatic reaction in real-time.

This assay is instrumental in determining fundamental kinetic parameters of the enzyme, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). By measuring the initial reaction velocity at various substrate concentrations, a Michaelis-Menten plot can be generated. From this, the K_m, which represents the substrate concentration at half the maximum reaction velocity (V_max), and the k_cat, which reflects the turnover number or the number of substrate molecules converted to product per enzyme molecule per unit time, can be calculated. The ratio of k_cat/K_m provides a measure of the enzyme's catalytic efficiency and substrate specificity. These kinetic constants are fundamental to understanding the catalytic mechanism of the protease, offering quantitative insights into its affinity for the substrate and its speed of catalysis.

Investigation of Protease Activation and Conformational Dynamics

The activity of the HCV NS3 protease is significantly enhanced by its interaction with the NS4A cofactor. The this compound substrate is a valuable tool for studying the kinetics and mechanism of this activation process. By conducting the protease assay in the presence and absence of the NS4A cofactor, researchers can quantify the extent of activation. The increase in the rate of pNA release directly corresponds to the enhancement of the protease's catalytic activity upon binding to NS4A. This allows for the determination of the kinetic parameters of the activated enzyme complex, providing insights into how the cofactor modulates the enzyme's catalytic efficiency.

While this compound does not directly report on conformational changes, it serves as a sensitive reporter of the functional consequences of such changes. For instance, studies have shown that the binding of the NS4A cofactor induces a conformational change in the NS3 protease that stabilizes the active site and enhances substrate binding. This is reflected in a lower K_m and a higher k_cat for the substrate in the presence of the cofactor. Therefore, by monitoring the hydrolysis of this compound, researchers can indirectly probe the conformational dynamics associated with protease activation. Any factor that influences the enzyme's conformation, such as pH, ionic strength, or the binding of allosteric modulators, will likely alter the kinetics of substrate cleavage, which can be precisely measured using this chromogenic substrate.

Utilization in Enzyme Inhibition Studies

This compound is extensively used in the screening and characterization of potential inhibitors of the HCV NS3 protease, a critical target for antiviral drug development. The simplicity and reliability of the colorimetric assay make it highly suitable for high-throughput screening of large compound libraries to identify potential drug candidates.

Characterization of Inhibitor Potency and Selectivity

Once potential inhibitors are identified, this compound is used to quantify their potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. By performing the protease assay with a fixed concentration of the substrate and varying concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value.

Furthermore, the inhibition constant (K_i) can be determined through more detailed kinetic studies. The K_i provides a more absolute measure of the inhibitor's binding affinity to the enzyme. The table below presents the inhibitory potency of several known HCV NS3 protease inhibitors, often determined using assays involving substrates like this compound.

InhibitorTypeIC50 / K_i
BILN 2061 (Ciluprevir)Peptidomimetic~3.0 nM (IC50)
Telaprevir (VX-950)Peptidomimetic~7 nM (K_i)
FaldaprevirNoncovalent, competitive~2.0-2.6 nM (K_i)
Ac-DEMEEC-OHCompetitive~0.6 µM (K_i) medchemexpress.com

This table is for illustrative purposes and the values are approximate, as they can vary depending on the specific assay conditions.

The selectivity of an inhibitor is another critical parameter. To assess this, the inhibitor is tested against other related proteases (e.g., human proteases) using appropriate substrates. An ideal antiviral agent will exhibit high potency against the viral protease while showing minimal activity against host cell proteases, thereby reducing the potential for side effects.

Mechanisms of Protease Inhibition (e.g., competitive, non-competitive)

Understanding the mechanism by which an inhibitor functions is crucial for drug development. This compound is instrumental in elucidating these mechanisms. The two most common reversible inhibition mechanisms are competitive and non-competitive.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent K_m of the substrate while the V_max remains unchanged.

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. Since the inhibitor does not compete with the substrate for the same binding site, increasing the substrate concentration does not reverse the inhibition. A non-competitive inhibitor decreases the apparent V_max, while the K_m remains unchanged.

To determine the mechanism of inhibition, enzyme kinetic studies are performed in the presence of the inhibitor at various concentrations of the substrate, this compound. The resulting data can be plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The changes in the kinetic parameters in the presence of the inhibitor reveal its mechanism of action. For example, in a Lineweaver-Burk plot, a competitive inhibitor will result in lines with different x-intercepts but the same y-intercept, whereas a non-competitive inhibitor will produce lines with the same x-intercept but different y-intercepts.

Q & A

Q. Methodological Answer :

  • Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Acetylation at the N-terminus and p-nitroaniline (pNA) conjugation at the C-terminus ensure protease specificity .
  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA). Target ≥95% purity for kinetic studies .
  • Validation :
    • Mass Spectrometry (MS) : Confirm molecular weight (C₃₄H₅₀O₁₃N₈S₁; MW 810.87 Da) .
    • NMR : Verify sequence integrity and absence of racemization.

Advanced: How can researchers optimize this compound assays for enzymes with divergent kinetic parameters (e.g., caspases vs. HCV NS3 protease)?

Q. Methodological Answer :

  • Variable Optimization :
    • Substrate Concentration : For caspases, use 50–200 µM; for HCV NS3, 10–50 µM due to higher affinity .
    • Inhibitor Controls : Include caspase-specific inhibitors (e.g., Z-VAD-FMK) or HCV NS3 inhibitors (e.g., VX-950) to confirm specificity .
  • Data Analysis : Fit kinetic data to the Michaelis-Menten model using nonlinear regression tools (e.g., GraphPad Prism). Report Km and kcat with standard errors .

Q. Data Contradiction Analysis :

  • If Km values conflict across studies, evaluate:
    • Enzyme Source : Recombinant vs. native enzyme purity (e.g., His-tagged HCV NS3 may alter kinetics) .
    • Buffer Ionic Strength : High salt (>150 mM NaCl) can inhibit caspase-3 activity, skewing results .

Advanced: How should researchers address discrepancies in reported cleavage efficiencies of this compound across experimental models?

Q. Methodological Answer :

  • Systematic Controls :
    • Internal Standard : Co-run a well-characterized protease (e.g., thrombin) with a validated substrate to normalize activity .
    • Redox Conditions : Caspase activity is redox-sensitive; confirm reducing agent concentrations (e.g., 1–5 mM DTT) .
  • Cross-Validation : Compare spectrophotometric data with fluorogenic substrates (e.g., DEVD-AMC) to rule out pNA-specific artifacts .

Q. Case Study :

ObservationResolution StrategySource
Low activity in cellular lysatesAdd protease inhibitor cocktails to exclude nonspecific degradation
Non-linear kinetics at high [S]Dilute substrate to avoid inner-filter effect at 405 nm

Advanced: What strategies are recommended for modifying this compound to enhance specificity in novel protease assays?

Q. Methodological Answer :

  • Sequence Engineering :
    • Alanine Scanning : Replace Val/Ala residues to identify critical cleavage sites (e.g., Val→Ala to test HCV NS3 selectivity) .
    • Fluorophore Replacement : Substitute pNA with AMC (7-amino-4-methylcoumarin) for fluorometric assays, requiring HPLC re-purification .
  • Validation : Test modified substrates against protease families (e.g., caspases, cathepsins) to rule off-target cleavage .

Q. Design Considerations :

ModificationImpact on AssaySource
C-terminal PEGylationIncreased solubility; altered Km
D-amino acid substitutionResistance to proteolysis; control for non-specific hydrolysis

Basic: How should researchers troubleshoot low signal-to-noise ratios in this compound-based assays?

Q. Methodological Answer :

  • Common Fixes :
    • Enzyme Concentration : Titrate enzyme (0.1–10 nM) to avoid substrate depletion or background noise .
    • Blank Correction : Subtract absorbance of substrate-only controls from all readings.
    • Plate Reader Calibration : Ensure pathlength correction for microplate assays .

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